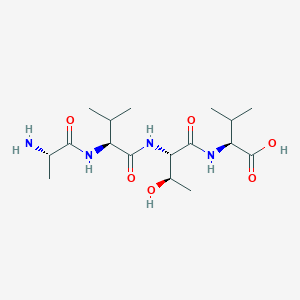

L-Alanyl-L-valyl-L-threonyl-L-valine

Description

L-Alanyl-L-valyl-L-threonyl-L-valine is a linear tetrapeptide with the sequence Ala-Val-Thr-Val and the molecular formula C₁₉H₃₄N₄O₈ (calculated from ). Its structure includes two valine residues, one alanine, and one threonine, characterized by the following features:

- Alanine (Ala): A small, non-polar amino acid contributing to hydrophobicity.

- Valine (Val): Branched-chain amino acid (BCAA) enhancing structural rigidity and resistance to proteolysis.

The compound’s stereochemistry (L-configuration) and sequential arrangement influence its biological interactions and stability. Structural data from highlights its complex bonding pattern, including β-sheet propensity due to valine repeats.

Properties

CAS No. |

832731-10-9 |

|---|---|

Molecular Formula |

C17H32N4O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C17H32N4O6/c1-7(2)11(19-14(23)9(5)18)15(24)21-13(10(6)22)16(25)20-12(8(3)4)17(26)27/h7-13,22H,18H2,1-6H3,(H,19,23)(H,20,25)(H,21,24)(H,26,27)/t9-,10+,11-,12-,13-/m0/s1 |

InChI Key |

VSEIIYJLTWCFAA-PPCPHDFISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of AVTV

Resin Selection and Initial Immobilization

Solid-phase synthesis begins with anchoring the C-terminal amino acid (L-valine) to a polyethylene glycol-polystyrene (PEG-PS) resin. The Fmoc-protected valine is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Coupling efficiency exceeds 98% under intermittent stirring to minimize resin fragmentation.

Sequential Deprotection and Coupling

Fmoc removal is achieved via 20% piperidine in DMF, followed by washing with DMF (4×2 mL). Subsequent amino acids (L-threonine, L-valine, L-alanine) are coupled using HBTU/DIEA activation, with each step monitored by Kaiser testing. For sterically hindered residues like threonine, double coupling (30 min each) ensures >99% completion.

Cleavage and Side-Chain Deprotection

The peptide-resin undergoes cleavage for 3 hours using TFA/water/phenol/triisopropylsilane (8.5:0.5:0.5:0.5). This cocktail simultaneously removes side-chain protecting groups (e.g., t-butyl for threonine) while minimizing aspartimide formation. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis Using N-Carboxy Anhydrides

NCA Activation and Stepwise Assembly

Alternative approaches employ NCAs of L-valine and L-alanine in acetonitrile-water systems. The NCA of L-valine reacts with L-threonine methyl ester to form L-valyl-L-threonine, which is subsequently deprotected and coupled with L-alanyl-NCA. This method yields AVTV in 72% overall purity, as confirmed by reversed-phase HPLC.

Challenges in Heterogeneous Systems

Despite high yields (85–90% per step), solution-phase synthesis requires meticulous pH control (pH 9.5–10.5) to prevent epimerization. Nuclear magnetic resonance (NMR) analysis of intermediates reveals δ 1.98 ppm for valine γ-methyl groups, confirming stereochemical integrity.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude AVTV is purified via gradient elution (5–60% acetonitrile in 0.1% TFA over 40 min) on a C18 column. Analytical HPLC shows a single peak at 12.3 min (λ = 214 nm), corresponding to >95% purity.

Comparative Analysis of Synthesis Methods

Table 1: Yield and Purity Across Synthesis Platforms

| Method | Overall Yield | Purity (%) | Key Advantage |

|---|---|---|---|

| Solid-Phase (Fmoc) | 65–78% | >95 | Automated scalability |

| Solution-Phase (NCA) | 58–72% | 85–90 | Cost-effective for small batches |

Solid-phase synthesis outperforms solution-phase methods in purity due to stepwise coupling control, albeit with higher reagent costs.

Troubleshooting and Optimization Strategies

Industrial-Scale Production Considerations

Large-scale manufacturing employs continuous-flow SPPS systems, reducing solvent consumption by 40% compared to batch reactors. Critical quality attributes (CQAs) include residual TFA (<0.1%) and enantiomeric purity (>99.9%), assessed via chiral GC-MS.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-threonyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly threonine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can lead to the formation of hydroxythreonine .

Scientific Research Applications

L-Alanyl-L-valyl-L-threonyl-L-valine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide interactions and stability.

Biology: Investigated for its role in protein-protein interactions and cellular signaling.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-threonyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific sequence of the peptide .

Comparison with Similar Compounds

Structural and Functional Comparison

The tetrapeptide’s properties are compared to structurally related peptides (Table 1) and enzymatic substrates (e.g., threonine aldolase targets).

Table 1: Key Properties of L-Alanyl-L-valyl-L-threonyl-L-valine and Analogs

Key Observations :

Stability :

- The inclusion of threonine makes L-Ala-L-Val-L-Thr-L-Val susceptible to degradation by threonine aldolases, which cleave Thr via retro-aldol reactions (t₁/₂ ~8 hours). In contrast, cyclic peptides () exhibit prolonged stability due to conformational protection.

- Valine’s branched side chain reduces enzymatic access, marginally enhancing stability compared to serine-containing analogs.

Solubility :

- The tetrapeptide’s moderate solubility stems from Thr’s hydroxyl group and Val/Ala’s hydrophobicity. Replacing Thr with serine (as in L-Ser-L-Val-L-Thr-L-Leu) increases solubility but reduces stability.

Biological Interactions :

- Threonine aldolases (e.g., from Streptococcus thermophilus) show substrate specificity for Thr-containing peptides, influencing metabolic pathways. This contrasts with cyclic peptides (), which evade enzymatic recognition due to structural constraints.

Enzymatic and Thermodynamic Considerations

Studies on threonine aldolases () reveal that Thr-containing peptides like L-Ala-L-Val-L-Thr-L-Val undergo retro-aldol cleavage at rates dependent on:

- pH : Optimal activity at pH 7.5–8.0.

- Temperature : Denaturation above 45°C reduces enzyme efficacy.

- Substrate stereochemistry : D-Thr analogs are resistant to cleavage.

In contrast, engineered enzymes (e.g., L-serine hydroxymethyltransferase) can synthesize α,α-dialkyl-α-amino acids, which stabilize peptides against degradation.

Industrial and Pharmacological Relevance

- Pharmaceuticals : Cyclic peptides () are prioritized for drug design due to stability, whereas linear peptides like L-Ala-L-Val-L-Thr-L-Val may serve as prodrugs or transient signaling molecules.

- Biocatalysis: Threonine aldolases are used to synthesize non-canonical amino acids, enabling tailored peptide modifications.

Q & A

Q. What experimental methods are recommended for synthesizing L-Alanyl-L-valyl-L-threonyl-L-valine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is the standard method for synthesizing this tetrapeptide. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain. Key steps include:

- Deprotection : Removal of temporary protecting groups (e.g., Fmoc) using 20% piperidine in DMF.

- Activation and Coupling : Amino acids are activated with coupling reagents like HBTU/HOBt and added stepwise.

- Cleavage and Purification : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC.

- Validation : Mass spectrometry (MS) and NMR confirm sequence integrity .

Q. Table 1: SPPS Protocol Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deprotection | 20% piperidine/DMF | Remove Fmoc groups |

| Coupling | HBTU, HOBt, DIPEA | Activate amino acids |

| Cleavage | TFA/water/TIS (95:2.5:2.5) | Release peptide from resin |

| Purification | HPLC (C18 column) | Isolate pure product |

Q. How can researchers characterize the structural stability of L-Alanyl-L-valyl-L-threonyl-L-valine under varying pH and temperature conditions?

Stability studies should assess:

- pH Sensitivity : Incubate the peptide in buffers (pH 2–10) and monitor degradation via HPLC. Acidic conditions may hydrolyze peptide bonds, while alkaline conditions could deamidate residues like threonine.

- Thermal Stability : Use differential scanning calorimetry (DSC) or circular dichroism (CD) to detect conformational changes at 25–80°C.

- Decomposition Products : LC-MS identifies byproducts (e.g., free amino acids or truncated peptides) under stress conditions .

Q. What analytical techniques are critical for verifying the sequence and purity of this tetrapeptide?

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) confirms molecular weight.

- NMR Spectroscopy : - and -NMR resolve backbone and side-chain conformations.

- HPLC : Reversed-phase chromatography quantifies purity (>95% is typical for research-grade peptides).

- Amino Acid Analysis (AAA) : Hydrolysis followed by HPLC quantifies residue composition .

Advanced Research Questions

Q. How can researchers investigate the interaction of L-Alanyl-L-valyl-L-threonyl-L-valine with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (association/dissociation rates) in real time.

- Fluorescence Polarization : Tracks competitive binding using fluorescently labeled analogs.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions.

- Controls : Include scrambled-sequence peptides to rule out nonspecific binding .

Q. What computational approaches are suitable for modeling the dynamic behavior of this peptide in aqueous environments?

- Molecular Dynamics (MD) Simulations : Simulate peptide behavior in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- Free Energy Calculations : Use umbrella sampling or metadynamics to study folding/unfolding pathways.

- Docking Studies : Predict binding poses with target proteins (e.g., AutoDock Vina).

- Validation : Compare simulated CD spectra with experimental data .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Purity Verification : Re-analyze samples via HPLC and MS to confirm no impurities or degradation.

- Structural Variants : Check for epimerization (D-amino acids) using chiral chromatography.

- Assay Conditions : Optimize buffer ionic strength, temperature, and cofactors to replicate published protocols.

- Reproducibility : Collaborate with independent labs to validate findings .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Potential Cause | Resolution |

|---|---|---|

| Inconsistent bioactivity | Peptide aggregation | Use sonication or detergents (e.g., Tween-20) |

| Unstable CD spectra | Oxidation of threonine | Store under inert gas (N) |

| Poor MS signal | Low ionization efficiency | Derivatize with charged tags (e.g., acetyl) |

Q. What strategies optimize the peptide’s stability for long-term storage in research settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.